REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[CH3:15][N:16]1[CH:20]=[C:19](I)[CH:18]=[N:17]1.C(O)CO.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C(O)(C)C.[Cu](I)I>[CH3:15][N:16]1[CH:20]=[C:19]([N:7]2[CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3][C:2]2=[O:1])[CH:18]=[N:17]1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0.164 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(CCN1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.204 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)I
|
Name
|
|
Quantity
|
0.051 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
potassium phosphate
|
Quantity
|
0.695 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.031 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 10-100% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |